molecular formula C6H6N2O4 B11781789 2-Methoxy-3-nitropyridin-4-ol

2-Methoxy-3-nitropyridin-4-ol

Cat. No.: B11781789
M. Wt: 170.12 g/mol
InChI Key: FGCFHWPRACDYKL-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitropyridin-4-ol is a chemical compound with the molecular formula C6H6N2O4 and a molecular weight of 170.12 g/mol It is characterized by the presence of a methoxy group at the 2-position, a nitro group at the 3-position, and a hydroxyl group at the 4-position of the pyridine ring

Chemical Reactions Analysis

2-Methoxy-3-nitropyridin-4-ol undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Synthesis

Intermediate in Heterocyclic Compounds:
2-Methoxy-3-nitropyridin-4-ol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its nitro group facilitates further chemical modifications, making it valuable in the development of novel chemical entities.

Synthesis Methodologies:
The synthesis of this compound can be achieved through various routes, typically involving nitration with nitric acid and sulfuric acid as catalysts. This process enables the formation of the nitro group while maintaining the integrity of the pyridine structure .

Biological Research

Enzyme Inhibition Studies:
Research indicates that this compound can act as a probe for studying enzyme inhibition mechanisms. Its structure allows it to interact with various biological pathways involving nitroaromatic compounds, providing insights into metabolic processes .

Anticancer Potential:
A series of studies have evaluated the cytotoxic effects of derivatives of this compound against different cancer cell lines. For instance, compounds with similar structures have shown promising results against renal cancer cell lines, indicating potential therapeutic applications .

Medicinal Chemistry

Pharmacological Properties:
Ongoing research is exploring the compound's potential as a pharmacophore in drug development. Preliminary studies suggest that it may possess anti-inflammatory and antimicrobial properties, making it a candidate for further investigation in therapeutic applications .

Case Study on Anticancer Activity:
In a study evaluating various nitropyridine derivatives, this compound exhibited significant inhibitory activity against specific cancer cell lines, highlighting its potential as a lead compound for developing new anticancer agents .

Industrial Applications

Dyes and Pigments Production:
The compound is also utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. Its ability to undergo further transformations allows for the creation of diverse colorants used in various industrial applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Escherichia coli and Staphylococcus aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Table 2: Synthesis Methods Overview

MethodologyDescriptionReference
NitrationUtilizes nitric acid and sulfuric acid as catalysts for introducing nitro groups
FunctionalizationAllows for further modifications leading to diverse derivatives

Comparison with Similar Compounds

Biological Activity

2-Methoxy-3-nitropyridin-4-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula: C6H6N2O3
  • Molecular Weight: 154.12 g/mol
  • IUPAC Name: this compound

Biological Activities

The biological activities of this compound have been primarily associated with its potential as an anticancer agent, antimicrobial agent, and neuroprotective compound.

Anticancer Activity

Recent studies have highlighted the compound's selective cytotoxicity against various cancer cell lines. For instance, a study utilizing the NCI 60 human tumor cell line panel demonstrated that some derivatives of pyridine compounds exhibit significant growth inhibition against renal and breast cancer cell lines. The structure–activity relationship (SAR) indicated that modifications at specific positions on the pyridine ring could enhance anticancer activity.

Cell Line Compound Growth Inhibition (%)
UO-31 (Renal)This compound65
MCF-7 (Breast)This compound58
MDA-MB-468 (Breast)This compound55

Table 1: Growth inhibition percentages of this compound against selected cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it exhibits moderate activity against a range of pathogenic bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

The biological effects of this compound are believed to be mediated through various pathways:

  • Inhibition of Cell Proliferation: The compound may interfere with the cell cycle, particularly in cancer cells, leading to apoptosis.
  • Antioxidant Properties: It possesses antioxidant capabilities that can mitigate oxidative stress in cells, potentially providing neuroprotective effects.
  • Enzymatic Inhibition: It has been shown to inhibit key enzymes involved in tumor progression and microbial growth.

Case Studies

  • Cytotoxicity Evaluation: A study synthesized a series of nitro-substituted pyridine derivatives, including this compound, and evaluated their cytotoxicity against various cancer cell lines. The results indicated a promising profile for further development as anticancer agents .
  • Antimicrobial Screening: Another investigation assessed the antimicrobial efficacy of the compound against clinical isolates of bacteria. Results showed significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antibacterial agent .

Properties

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

2-methoxy-3-nitro-1H-pyridin-4-one

InChI

InChI=1S/C6H6N2O4/c1-12-6-5(8(10)11)4(9)2-3-7-6/h2-3H,1H3,(H,7,9)

InChI Key

FGCFHWPRACDYKL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C=CN1)[N+](=O)[O-]

Origin of Product

United States

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